molecular formula C11H17NO4S B2848307 N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide CAS No. 2094128-36-4

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide

Cat. No. B2848307
CAS RN: 2094128-36-4
M. Wt: 259.32
InChI Key: AOXBRABXEAPRCF-UHFFFAOYSA-N
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Description

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide, also known as OTULIN, is a small molecule inhibitor that has shown promising results in scientific research. It has been found to play a crucial role in the regulation of the NF-κB pathway, which is involved in various cellular processes such as immune response, inflammation, and cell survival.

Mechanism of Action

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide inhibits the activation of the NF-κB pathway by blocking the ubiquitination of specific proteins involved in the pathway. The inhibition of ubiquitination prevents the degradation of IκBα, which is an inhibitor of the NF-κB pathway. This leads to the accumulation of IκBα, which inhibits the activation of NF-κB and subsequently suppresses inflammatory responses and cell survival.
Biochemical and Physiological Effects:
N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to suppress the activation of the NF-κB pathway, which leads to the suppression of inflammatory responses and cell survival. N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has also been found to inhibit the growth of cancer cells and promote apoptosis. Additionally, N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the pathway. However, one of the limitations is that it is a small molecule inhibitor, which may have off-target effects. Additionally, the synthesis of N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide is a complex process, which may limit its availability and use in lab experiments.

Future Directions

There are several future directions for the study of N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide. Additionally, future studies could focus on the development of new synthesis methods for N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide to improve its availability and use in lab experiments.
Conclusion:
In conclusion, N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide is a small molecule inhibitor that has shown promising results in scientific research. It has been found to play a crucial role in the regulation of the NF-κB pathway, which is involved in various cellular processes. N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, the study of N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has the potential to lead to the development of new therapies for inflammatory diseases and cancer.

Synthesis Methods

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained through a purification process using chromatography techniques. The detailed synthesis method of N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has been reported in scientific literature.

Scientific Research Applications

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes. N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide has been shown to inhibit the activation of NF-κB by blocking the ubiquitination of specific proteins involved in the pathway. This inhibition leads to the suppression of inflammatory responses and cell survival.

properties

IUPAC Name

N-(2,2-dioxo-6-oxa-2λ6-thiaspiro[4.5]decan-9-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-2-10(13)12-9-3-5-16-11(7-9)4-6-17(14,15)8-11/h2,9H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXBRABXEAPRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC2(C1)CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide

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